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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cyanine dye Cy3B in

Single-Molecule Localization Microscopy (SMLM), with a primary focus on direct Stochastic

Optical Reconstruction Microscopy (dSTORM). This document outlines the photophysical

properties of Cy3B, detailed experimental protocols, and key considerations for achieving high-

quality super-resolution imaging.

Introduction to Cy3B in SMLM
Cy3B is a bright and photostable carbocyanine dye that has proven to be a valuable tool for

SMLM techniques. Its robust photoswitching characteristics in the presence of a reducing

agent make it particularly well-suited for dSTORM, enabling the visualization of cellular

structures with a resolution far beyond the diffraction limit of light.[1] In dSTORM, individual

fluorophores are induced to cycle between a fluorescent "on" state and a dark "off" state,

allowing for their precise localization. Cy3B's high photon output per switching event is a key

attribute, as this directly contributes to higher localization precision.[2][3]

For multicolor dSTORM imaging, Cy3B is often paired with other fluorophores like Alexa Fluor

647, allowing for the simultaneous visualization of multiple targets within a cell.[1] The selection

of appropriate imaging buffers is critical to optimize the blinking kinetics of Cy3B for SMLM.
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The performance of a fluorophore in dSTORM is determined by several key photophysical

parameters. A desirable fluorophore for dSTORM should exhibit a high photon count per

switching event, a low on-off duty cycle (the fraction of time the dye spends in the "on" state),

and a high number of switching cycles before photobleaching.[2][3]

Fluorophor
e

Excitation
Wavelength
(nm)

Photons
per
Switching
Event

On/Off Duty
Cycle

Survival
Fraction

Number of
Switching
Cycles

Cy3B 561 ~1,200 ~0.001 ~0.5 ~150

Alexa Fluor

647
647 ~5,000 ~0.0005 ~0.7 ~400

Atto 655 647 ~660 ~0.001 ~0.6 ~200

Cy5.5 647 ~2,500 ~0.007 ~0.4 ~100

Data in this table is compiled from various sources and should be considered as approximate

values, as performance can vary with experimental conditions.

Experimental Workflow for dSTORM Imaging with
Cy3B
The following diagram outlines the major steps involved in a typical dSTORM experiment, from

sample preparation to final image reconstruction.
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Caption: A generalized workflow for a dSTORM experiment using Cy3B.
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Detailed Protocols
Protocol 1: Immunofluorescence Staining for dSTORM
with Cy3B
This protocol details the steps for immunolabeling cellular targets for dSTORM imaging.

Materials:

Cells grown on high-precision glass coverslips (#1.5H)

Phosphate-Buffered Saline (PBS)

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

Primary antibody (specific to the target of interest)

Cy3B-conjugated secondary antibody

Quenching Buffer: 100 mM NH4Cl in PBS (optional)

Procedure:

Cell Culture: Culture cells on high-precision glass coverslips to an appropriate confluency.

Washing: Gently wash the cells three times with pre-warmed PBS.

Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

(Optional) Quenching: To reduce autofluorescence from aldehydes, incubate the cells in

Quenching Buffer for 10 minutes at room temperature.
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Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at

room temperature.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for at

least 1 hour at room temperature.

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the

manufacturer's instructions or previously optimized concentrations. Incubate the cells with

the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells three times with Blocking Buffer for 5 minutes each.

Secondary Antibody Incubation: Dilute the Cy3B-conjugated secondary antibody in Blocking

Buffer. A typical starting concentration is 1-5 µg/mL. Incubate the cells with the secondary

antibody solution for 1 hour at room temperature, protected from light.

Washing: Wash the cells extensively with PBS (at least five times for 5 minutes each) to

remove unbound antibodies.

Storage: The sample is now ready for imaging. If not imaging immediately, store the sample

in PBS at 4°C, protected from light.

Protocol 2: dSTORM Imaging Buffer Preparation and
Image Acquisition
The composition of the imaging buffer is critical for inducing the photoswitching of Cy3B. Thiol-

containing buffers are commonly used for dSTORM with cyanine dyes.

Materials:

PBS (pH 7.4)

Glucose

Glucose Oxidase

Catalase
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β-mercaptoethylamine (MEA)

Distilled water

Imaging Buffer Recipe (prepare fresh before imaging):

Prepare a stock solution of 1 M MEA in distilled water. Adjust the pH to ~7.5 with NaOH.

Prepare a GLOX solution:

Dissolve 10 mg of glucose oxidase in 200 µL of PBS.

Dissolve 2 mg of catalase in 200 µL of PBS.

Mix the glucose oxidase and catalase solutions.

Prepare the final imaging buffer:

To 1 mL of PBS, add 100 µL of 1 M MEA stock solution (final concentration 100 mM).

Add 100 µL of 20% (w/v) glucose solution (final concentration 2%).

Add 10 µL of the GLOX solution.

Image Acquisition:

Mount the coverslip with the labeled cells onto the microscope.

Add the freshly prepared dSTORM imaging buffer to the sample.

Use a microscope equipped for Total Internal Reflection Fluorescence (TIRF) or Highly

Inclined and Laminated Optical sheet (HiLo) illumination to minimize background

fluorescence.

Excite the Cy3B fluorophores with a 561 nm laser at a high power density to induce

photoswitching.

Acquire a time series of images (typically 10,000 to 40,000 frames) with a sensitive camera

(e.g., EMCCD or sCMOS). The exposure time is typically between 20-50 milliseconds.[2]
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If the blinking rate decreases over time, a low-power 405 nm laser can be used to reactivate

the fluorophores.[1]

Data Analysis and Image Reconstruction
The raw image series from a dSTORM experiment consists of thousands of frames, each

containing a sparse set of fluorescent molecules.

Raw Image Stack (Frames)

Spot Detection
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Caption: The data analysis pipeline for dSTORM image reconstruction.

Specialized software packages such as ThunderSTORM (an ImageJ plugin), rapidSTORM, or

commercial software are used to perform the following steps:

Localization of Single Molecules: Each fluorescent spot in every frame is fitted with a 2D

Gaussian function to determine its precise center coordinates.

Drift Correction: Sample drift during the long acquisition times is a common issue and must

be corrected to avoid blurring the final image. This can be done using fiducial markers or by

cross-correlation of the localization data.

Image Reconstruction: The final super-resolution image is generated by plotting all the

localized molecular positions.

Conclusion
Cy3B is a versatile and reliable fluorophore for SMLM, particularly for dSTORM applications.

Its favorable photophysical properties, including high photon yield and robust photoswitching,

enable high-quality super-resolution imaging of subcellular structures. By following the detailed

protocols for immunolabeling, imaging buffer preparation, and data acquisition outlined in these

application notes, researchers can effectively utilize Cy3B to push the boundaries of biological

imaging and gain deeper insights into the nanoscale organization of cellular components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Single-Molecule
Localization Microscopy with Cy3B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556587#single-molecule-localization-microscopy-
with-cy3b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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